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Compound of Interest

Compound Name: d-AP5

Cat. No.: B031393

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of D(-)-2-amino-5-
phosphonopentanoic acid (D-AP5), a selective and competitive antagonist of the N-methyl-D-
aspartate (NMDA) receptor, in two-photon (2P) glutamate uncaging experiments. This
technique allows for the precise spatiotemporal activation of glutamate receptors on individual
dendritic spines, enabling detailed investigation of synaptic function and plasticity. The inclusion
of D-APS5 is critical for isolating and characterizing the contribution of a-amino-3-hydroxy-5-
methyl-4-isoxazolepropionic acid (AMPA) receptors to synaptic transmission.

Introduction to D-AP5 and Two-Photon Glutamate
Uncaging

Two-photon glutamate uncaging is a powerful technique that utilizes a focused laser beam to
photolyze a biologically inert "caged" glutamate compound, releasing active glutamate in a
highly localized volume (on the order of femtoliters) and with millisecond temporal precision.[1]
[2] This allows for the stimulation of individual synapses and the recording of resulting
postsynaptic currents or potentials.

D-AP5 is a widely used pharmacological tool that selectively blocks NMDA receptors by
competing with glutamate for its binding site.[3] By inhibiting NMDA receptor-mediated currents,
D-AP5 enables the specific study of AMPA receptor function in response to glutamate
uncaging. This is particularly important for dissecting the relative contributions of these two
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major ionotropic glutamate receptors to synaptic transmission and for studying forms of
synaptic plasticity that are dependent on AMPA receptor trafficking.

Quantitative Data: D-AP5 Pharmacology

The efficacy of D-AP5 can vary depending on the subunit composition of the NMDA receptor.
The following tables summarize key quantitative data for D-AP5.

Parameter Value Reference

_ D(-)-2-Amino-5-
Chemical Name ) ) [4]
phosphonopentanoic acid

Alternative Names D-APV [4]
Molecular Weight 197.13 g/mol [4]
Solubility Soluble in water to 100 mM [4]

Store at room temperature
Storage ] ) [4]
(solid); -20°C (stock solutions)

Table 1: General Properties of D-AP5
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Receptor

. Ki (nM)
Subunit

IC50 (uM)

Notes Reference

GIluN1/GIuN2A 520

~0.3-0.8

D-AP5 shows a
slight preference
for GIuUN2A-
containing
receptors over
GIuN2B.

GIuN1/GluN2B 3070

~14-25

[4]

GIluN1/GIluN2C 107 (for ST3)

Not specified for
D-AP5

Data for D-AP5
is limited; ST3 is
a different
GIluN2A/C-

preferring

[5]

antagonist.

GIluN1/GIluN2D 400 (for ST3)

Not specified for
D-AP5

Data for D-AP5
is limited; ST3 is
a different
GIluN2A/C-
preferring

antagonist.

Table 2: Inhibitory Activity of D-AP5 at NMDA Receptor Subtypes Note: Ki and IC50 values can
vary between experimental preparations and conditions.

Experimental Protocols
Protocol 1: Preparation of D-AP5 Stock and Working

Solutions

Materials:

o D-AP5 powder

o Sterile deionized or distilled water
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 Sterile microcentrifuge tubes
e Vortex mixer

Procedure:

e Stock Solution (e.g., 50 mM):

o Weigh out the appropriate amount of D-AP5 powder. For 1 ml of a 50 mM stock solution,
use 9.86 mg of D-AP5 (MW: 197.13 g/mol ).

o Add the D-AP5 powder to a sterile microcentrifuge tube.
o Add the desired volume of sterile water (e.g., 1 ml).
o Vortex thoroughly until the D-AP5 is completely dissolved.
o Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
o Store the aliquots at -20°C. The stock solution is stable for several months.
e Working Solution (e.g., 50 puM):

o The working solution of D-AP5 is typically prepared fresh on the day of the experiment by
diluting the stock solution into the artificial cerebrospinal fluid (ACSF).

o To prepare a 50 uM working solution from a 50 mM stock, dilute the stock solution 1:1000
in ACSF. For example, add 10 pl of the 50 mM stock solution to 10 ml of ACSF.

o Ensure the working solution is well-mixed before perfusing it onto the brain slice or into the
recording chamber.

Protocol 2: Two-Photon Glutamate Uncaging to Isolate
AMPA Receptor-Mediated Currents

Materials:

e Brain slices (e.g., acute hippocampal or cortical slices)
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o Two-photon microscope with a femtosecond-pulsed infrared laser (e.g., Ti:Sapphire laser)
o Patch-clamp electrophysiology setup

e ACSF

o Caged glutamate compound (e.g., MNI-caged-L-glutamate)

e D-AP5 working solution (50-100 uM in ACSF)

o Other necessary antagonists (e.g., picrotoxin to block GABAA receptors, TTX to block action
potentials)

Procedure:
» Slice Preparation and Electrophysiology:
o Prepare acute brain slices according to standard laboratory protocols.

o Transfer a slice to the recording chamber of the two-photon microscope and continuously
perfuse with oxygenated ACSF.

o Establish a whole-cell patch-clamp recording from a neuron of interest.
e Application of Caged Glutamate and D-AP5:

o Prepare ACSF containing the caged glutamate compound (e.g., 2-5 mM MNI-caged-L-
glutamate) and other desired antagonists (e.g., 100 uM picrotoxin, 1 uM TTX).

o To isolate AMPA receptor currents, prepare a second ACSF solution identical to the one
above, but also containing 50-100 uM D-AP5.

o Initially, perfuse the slice with the ACSF containing caged glutamate but without D-AP5 to
record baseline total glutamate-evoked postsynaptic currents (EPSCs).

o After recording baseline responses, switch the perfusion to the ACSF containing D-APS5.
Allow at least 10-15 minutes for the D-AP5 to equilibrate in the tissue and fully block the
NMDA receptors.
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e Two-Photon Uncaging:

o Tune the uncaging laser to the appropriate wavelength for the caged compound (e.g.,
~720 nm for MNI-glutamate).

o Identify a dendritic spine of interest using two-photon imaging.
o Position the uncaging laser spot adjacent to the head of the selected spine.

o Deliver a short laser pulse (e.g., 0.5-2 ms duration, 10-20 mW power at the objective) to
uncage glutamate. The optimal parameters will need to be determined empirically to elicit
a physiological-like response.

o Record the resulting uncaging-evoked EPSC (UEPSC) in voltage-clamp mode. In the
presence of D-APS5, this current will be mediated primarily by AMPA receptors.

o Data Analysis:

o Analyze the amplitude, rise time, and decay kinetics of the isolated AMPA receptor-
mediated UEPSCs.

o Compare the characteristics of the uEPSCs recorded before and after the application of D-
AP5 to determine the contribution of NMDA receptors to the total glutamate-evoked
current.

Signaling Pathways and Experimental Workflow
Signaling Pathways Activated by Glutamate Uncaging

Two-photon glutamate uncaging at a dendritic spine activates both AMPA and NMDA receptors,
triggering distinct downstream signaling cascades.
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Caption: lonotropic signaling cascade initiated by glutamate uncaging.

In the presence of D-AP5, the NMDA receptor-mediated pathway is blocked, isolating the
AMPA receptor-mediated depolarization.
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Caption: Non-ionotropic NMDA receptor signaling, independent of ion flux.[1]

Experimental Workflow

The following diagram illustrates the typical workflow for a two-photon glutamate uncaging
experiment designed to isolate AMPA receptor currents using D-APS5.
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Caption: Workflow for isolating AMPA receptor currents with D-AP5.
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Conclusion

The combination of D-AP5 and two-photon glutamate uncaging provides a powerful and
precise method for dissecting the roles of AMPA and NMDA receptors in synaptic function. By
following the protocols and understanding the principles outlined in these application notes,
researchers can effectively isolate and characterize AMPA receptor-mediated synaptic events
at the level of individual spines, contributing to a deeper understanding of synaptic
transmission and plasticity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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